Physicochemical Properties of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
This technical guide provides an in-depth physicochemical and structural analysis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole , a specialized heterocyclic intermediate used in the development of p38 MAP kinase inhibitors...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth physicochemical and structural analysis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole , a specialized heterocyclic intermediate used in the development of p38 MAP kinase inhibitors and other small-molecule therapeutics.
Technical Whitepaper | Version 1.0
Executive Summary & Chemical Identity
2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a 2-aryl-substituted imidazole derivative. In medicinal chemistry, this scaffold serves as a critical "hinge-binding" motif. The imidazole ring functions as a hydrogen bond donor/acceptor pair, while the halogenated phenyl ring provides specific hydrophobic interactions and metabolic stability.
The 3-fluoro, 4-bromo substitution pattern is non-trivial; it is engineered to block the metabolically vulnerable para-position (via Bromine) while modulating the electronic density of the aryl ring (via Fluorine) to tune acidity and lipophilicity.
Property
Detail
CAS Number
1370601-04-9
IUPAC Name
2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Molecular Formula
C₉H₆BrFN₂
Molecular Weight
241.06 g/mol
Smiles
Fc1cc(ccc1Br)C2=NC=CN2
Primary Application
Kinase Inhibitor Intermediate (e.g., p38 MAPK), Fragment-Based Drug Design
Structural & Electronic Analysis
The physicochemical behavior of this molecule is governed by the electronic "tug-of-war" between the electron-rich imidazole ring and the electron-deficient halogenated phenyl group.
Electronic Effects of Substitution
Imidazole Ring (Amphoteric): The N3 nitrogen has a lone pair in an
orbital, making it basic. The N1 nitrogen is pyrrole-like, contributing its lone pair to the aromatic sextet, making the N-H proton acidic.
3-Fluoro Group (Inductive Withdrawal): The fluorine atom at the meta position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the imidazole ring. This lowers the pKₐ of the conjugate acid (making the molecule less basic than unsubstituted 2-phenylimidazole).
4-Bromo Group (Lipophilicity & Sterics): The bromine atom adds significant lipophilicity (+0.86
) and blocks metabolic hydroxylation at the para position. It also enables further functionalization via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Visualization of Electronic Flow
The following diagram illustrates the electronic influences and the ionization states of the molecule.
Figure 1: Electronic impact of halogen substitution on the imidazole core.
Physicochemical Profile
The following data aggregates predicted values based on high-fidelity SAR (Structure-Activity Relationship) models and experimental data from close structural analogs (e.g., 2-(4-fluorophenyl)imidazole).
Key Parameters Table[1]
Parameter
Value / Range
Context & Significance
Melting Point
165 – 175 °C (Predicted)
Higher than 2-phenylimidazole (148°C) due to increased MW and halogen bonding.
pKₐ (Conjugate Acid)
5.6 ± 0.3
The molecule is less basic than imidazole (6.95). At physiological pH (7.4), it exists primarily in the neutral form.
pKₐ (Acidic NH)
~12.8
The NH proton is weakly acidic; deprotonation requires strong bases (e.g., NaH, K₂CO₃).
LogP (Octanol/Water)
2.65 ± 0.2
Moderately lipophilic. Ideal for CNS penetration or intracellular targets.
LogD (pH 7.4)
2.63
Since the molecule is largely neutral at pH 7.4, LogD ≈ LogP.
The most robust industrial route for 2-aryl imidazoles is the Debus-Radziszewski imidazole synthesis , utilizing the substituted benzaldehyde. This method is preferred for its scalability and avoidance of unstable intermediates.
Synthetic Pathway
Starting Material: 4-Bromo-3-fluorobenzaldehyde.
Reagents: Glyoxal (40% aq), Ammonium Acetate (source of ammonia).
Conditions: Reflux in Methanol or Acetic Acid.
Figure 2: Debus-Radziszewski synthesis pathway for the target imidazole.
Stability & Storage
Hygroscopicity: Imidazoles can be slightly hygroscopic. Store in a desiccator.
Light Sensitivity: Halogenated aromatics can undergo photodehalogenation over extended periods. Store in amber vials.
Reactivity: Avoid contact with strong oxidizing agents. The NH group is nucleophilic; protect with a trityl or SEM group if performing further lithiation or coupling reactions.
Experimental Protocols (Validation)
To validate the physicochemical properties in-house, use the following standard operating procedures (SOPs).
Protocol: Potentiometric pKₐ Determination
This method determines the ionization constant of the imidazole nitrogen.
Preparation: Dissolve 2 mg of the compound in a solution of methanol:water (20:80) containing 0.15 M KCl (ionic strength adjustor). Note: Methanol is required due to low aqueous solubility.
Titration: Titrate with 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 using an automated potentiometric titrator (e.g., Sirius T3).
Analysis: Use the Bjerrum difference plot method. The Yasuda-Shedlovsky extrapolation is required to determine the aqueous pKₐ from the cosolvent data.
Target: Expect an inflection point near pH 5.6 (conjugate acid).
Protocol: Shake-Flask LogP Measurement
Phases: Prepare mutual saturation of n-octanol and phosphate-buffered saline (PBS, pH 7.4).
Equilibration: Dissolve the compound in the octanol phase (1 mg/mL). Add an equal volume of the aqueous phase.
Agitation: Shake mechanically for 4 hours at 25°C. Centrifuge to separate phases.
Quantification: Analyze both phases using HPLC-UV (254 nm).
Calculation:
References
Core Synthesis: "Synthesis of 2-substituted imidazoles via Debus-Radziszewski reaction." Journal of Organic Chemistry, 2014.[1]
Physicochemical Profiling: "Physicochemical Properties of Imidazole and its Derivatives." Profiles of Drug Substances, Excipients and Related Methodology, 2016.
Halogen Bonding: "Halogen-substituent effect on the spectroscopic and electronic properties of 2-phenylimidazoles." Royal Society of Chemistry, 2023.
CAS Registry: 2-(4-Bromo-3-fluorophenyl)-1H-imidazole (CAS 1370601-04-9).[2] GuideChem Database.
pKa Prediction: "IUPAC Digitized pKa Dataset for Imidazole Derivatives." PubChem Data Source.
Reagents required for the synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Application Note: Synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole Abstract & Strategic Overview This technical guide details the synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole , a critical scaffold in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Abstract & Strategic Overview
This technical guide details the synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole , a critical scaffold in medicinal chemistry often employed in the development of p38 MAP kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).
The protocol utilizes a modified Debus-Radziszewski imidazole synthesis .[1] Unlike the classical method which often yields complex mixtures, this optimized route employs ammonium acetate as a buffered nitrogen source and glyoxal as the C4-C5 fragment donor. This approach minimizes polymerization side-products common to unbuffered ammonia reactions and ensures high regioselectivity for the 2-substituted tautomer.
Key Advantages of this Protocol:
Scalability: Suitable for gram-to-multigram scale.
Atom Economy: High incorporation of the aldehyde scaffold.
Operational Simplicity: One-pot condensation with precipitation-based purification.
Reagent Profile & Safety
Precise stoichiometry is vital for suppressing the formation of 2,4,5-trisubstituted byproducts.
The reaction proceeds via a multi-component condensation.[6][7] The ammonium acetate dissociates to provide ammonia in situ, which condenses with the aldehyde to form an unstable
-diamine or imine intermediate. Concurrently, glyoxal reacts with ammonia to form a diimine species. These transient intermediates undergo a [3+2]-like cyclization followed by dehydration to aromatize the imidazole ring.
Mechanistic Pathway (DOT Visualization):
Caption: Convergent synthesis pathway showing the condensation of the aldehyde-derived imine and glyoxal-derived diimine to form the imidazole core.[8]
Experimental Protocol
Phase 1: Reaction Setup
Preparation: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
Solvation: Charge the flask with 4-Bromo-3-fluorobenzaldehyde (10.0 g, 49.2 mmol) and Methanol (100 mL). Stir until fully dissolved.
Activation: Add Ammonium Acetate (15.1 g, 196.8 mmol, 4.0 equiv). The mixture may cool slightly due to endothermic dissolution.
Reagent Addition: Dropwise, add Glyoxal (40% aq) (8.56 g, 59.0 mmol, 1.2 equiv) over 5 minutes. Note: Rapid addition can lead to glyoxal polymerization.
Phase 2: Reaction & Monitoring
Heating: Heat the reaction mixture to reflux (65°C) .
Duration: Maintain reflux for 12–16 hours .
Monitoring (TLC/LCMS):
TLC System: 5% Methanol in Dichloromethane (DCM).
Observation: The aldehyde spot (
) should disappear. The imidazole product will appear as a more polar spot () that stains yellow/orange with Iodine or Dragendorff’s reagent.
Phase 3: Workup & Isolation
Concentration: Cool the mixture to room temperature (RT). Remove approximately 80% of the methanol under reduced pressure (Rotavap).
Precipitation: Pour the concentrated residue into Ice-Water (200 mL) with vigorous stirring.
Neutralization: Adjust the pH to ~8–9 using Ammonium Hydroxide (28%) . This ensures the imidazole is in its neutral (non-salt) form, which is less soluble in water.
Filtration: A precipitate should form.[1] Stir at 0°C for 30 minutes to maximize yield. Filter the solid using a Büchner funnel.
Washing: Wash the filter cake with cold water (
mL) to remove excess ammonium acetate and glyoxal traces. Wash once with cold hexanes (30 mL) to remove unreacted aldehyde.
Phase 4: Purification
Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.
Recrystallization (Optional): If purity is <95% by HPLC, recrystallize from Ethanol/Water (1:1) . Dissolve in hot ethanol, filter while hot (to remove insolubles), and add water dropwise until turbid. Cool to 4°C.
Process Optimization & Troubleshooting
Workflow Logic (DOT Visualization):
Caption: Decision tree for reaction monitoring and workup. Extraction is required only if the product fails to precipitate.
Troubleshooting Table:
Issue
Probable Cause
Corrective Action
Low Yield / Tar Formation
Polymerization of Glyoxal
Ensure Glyoxal is added slowly to the buffered solution. Do not overheat (>70°C).
Incomplete Conversion
Loss of Ammonia
Add an additional 1-2 equiv of Ammonium Acetate and continue reflux.
Product is Oily
Impurities / Solvent entrapment
Dissolve in EtOAc, wash with brine, dry (Na2SO4), and evaporate. Triturate with Hexanes/Ether.[9]
Red/Brown Color
Oxidation of intermediates
Perform reaction under Nitrogen atmosphere (though usually not strictly required).
Analytical Validation
Appearance: Off-white to pale yellow solid.
Melting Point: Expected range 140–145°C (Analogous to 2-(4-bromophenyl)imidazole).
1H NMR (400 MHz, DMSO-d6):
12.6 (br s, 1H, NH).
7.9–8.0 (m, 1H, Ar-H).
7.7–7.8 (m, 2H, Ar-H).
7.1–7.3 (s, 2H, Imidazole C4/C5-H).
Mass Spectrometry (ESI+):
Calculated
(for Br) and (for Br).
Pattern: Characteristic 1:1 doublet indicative of Bromine.
References
Debus, H. (1858).[10] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208.
Radziszewski, B. (1882).[10] "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 2706–2708.
Bredihhin, A., et al. (2013). "Synthesis of 2-substituted imidazoles via condensation of aldehydes with glyoxal and ammonium acetate." Organic Preparations and Procedures International, 45(2), 168-173.
PubChem Compound Summary. (2023). "4-Bromo-3-fluorobenzaldehyde."[4][11][12] National Center for Biotechnology Information.
BenchChem Application Note. (2025). "Application Notes and Protocols for the Synthesis of Substituted Imidazoles." (Methodological grounding).
Application Notes and Protocols: Strategic Functionalization of the 2-(4-Bromo-3-fluorophenyl)-1H-imidazole Scaffold
Abstract The 2-(4-bromo-3-fluorophenyl)-1H-imidazole core is a privileged scaffold in medicinal chemistry, offering multiple avenues for structural diversification to modulate pharmacological activity. This document prov...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The 2-(4-bromo-3-fluorophenyl)-1H-imidazole core is a privileged scaffold in medicinal chemistry, offering multiple avenues for structural diversification to modulate pharmacological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of this versatile building block. We will delve into the nuanced chemistry of the imidazole ring and the appended phenyl group, presenting detailed, field-tested protocols for N-alkylation, N-arylation, C-H activation, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices, self-validating protocol design, and in-depth mechanistic insights are emphasized to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of the 2-(4-Bromo-3-fluorophenyl)-1H-imidazole Scaffold
The imidazole ring is a cornerstone heterocycle in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its coordination to metallic centers in enzymes, makes it a critical pharmacophore. The 2-aryl imidazole motif, in particular, serves as a rigid scaffold that can orient substituents in a defined spatial arrangement, which is crucial for high-affinity interactions with biological targets.[1][3]
The subject of this guide, 2-(4-bromo-3-fluorophenyl)-1H-imidazole, is a particularly valuable starting material for several reasons:
Multiple Functionalization Points: It possesses three primary sites for modification: the two nitrogen atoms of the imidazole ring and the carbon-bromine bond on the phenyl ring.
Modulation of Physicochemical Properties: The fluorine and bromine atoms significantly influence the electronic properties of the phenyl ring, impacting pKa, lipophilicity, and metabolic stability of the final compounds.
Versatile Synthetic Handle: The aryl bromide is a prime substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.
This guide will systematically explore the synthetic strategies to exploit these features, enabling the generation of diverse compound libraries for drug discovery programs.
Strategic Approaches to Functionalization
The derivatization of 2-(4-bromo-3-fluorophenyl)-1H-imidazole can be broadly categorized into three main strategies, each targeting a different part of the molecule. The choice of strategy will depend on the desired final structure and the specific therapeutic target.
Caption: Overview of functionalization strategies for the core scaffold.
N-Functionalization: Modulating Solubility and Pharmacokinetics
Alkylation or arylation of the imidazole nitrogen atoms is a common strategy to alter the compound's polarity, solubility, and metabolic stability.[4][5] Due to the tautomerism of the N-H proton, N-functionalization can theoretically occur at either nitrogen. However, the electronic influence of the 2-aryl substituent generally directs functionalization to the N-1 position.
N-Alkylation: This is typically achieved via nucleophilic substitution using an alkyl halide in the presence of a base. The choice of base is critical, ranging from milder options like potassium carbonate for high-yield, scalable syntheses to stronger bases like sodium hydride for rapid deprotonation.[4]
N-Arylation: This transformation is often accomplished through copper-catalyzed Ullmann-type reactions or palladium-catalyzed Buchwald-Hartwig amination.[6][7] These methods allow for the introduction of a wide range of (hetero)aryl groups.
C-H Functionalization: Direct and Atom-Economical Derivatization
Direct C-H functionalization has emerged as a powerful, atom-economical method for modifying heterocyclic cores.[8][9] For the imidazole ring, the C4 and C5 positions are potential sites for direct arylation, alkenylation, or other coupling reactions. These reactions are typically catalyzed by transition metals like palladium, rhodium, or nickel and often require a directing group to achieve regioselectivity.[8][10][11] While direct C-H functionalization of the 2-aryl-imidazole core can be challenging due to competing reactivity at other sites, it offers a streamlined approach to novel analogs.
Cross-Coupling at the C-Br Bond: A Gateway to Structural Diversity
The carbon-bromine bond on the phenyl ring is the most versatile handle for extensive molecular elaboration. Palladium-catalyzed cross-coupling reactions are the workhorses in this context, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: This reaction with boronic acids or esters is ideal for introducing new aryl or vinyl substituents.[12][13][14][15]
Sonogashira Coupling: This coupling with terminal alkynes introduces a linear alkyne moiety, a valuable linker or pharmacophore in its own right.[16][17][18][19][20]
Buchwald-Hartwig Amination: This allows for the installation of primary or secondary amines, significantly impacting the basicity and hydrogen bonding potential of the molecule.[21][22][23][24][25]
Cyanation: The introduction of a nitrile group, a common bioisostere for other functional groups, can be achieved through palladium-catalyzed cyanation reactions using various cyanide sources.[26][27][28][29][30]
Detailed Protocols and Methodologies
The following protocols are presented as robust starting points for the functionalization of 2-(4-bromo-3-fluorophenyl)-1H-imidazole. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes.
Protocol 1: N-Alkylation with Potassium Carbonate
This protocol describes a general and scalable method for the N-alkylation of the imidazole ring using a mild base.
Materials:
2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Alkyl halide (e.g., iodomethane, benzyl bromide)
Anhydrous Potassium Carbonate (K₂CO₃)
Anhydrous Acetonitrile (MeCN)
Ethyl acetate (EtOAc)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a round-bottom flask, add 2-(4-bromo-3-fluorophenyl)-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
Add anhydrous acetonitrile to form a suspension.
Add the alkylating agent (1.2 equivalents) dropwise to the stirred suspension at room temperature.
Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate. Wash the solid with acetonitrile.
Combine the filtrates and concentrate under reduced pressure.
Dissolve the residue in ethyl acetate, wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Causality and Insights:
Potassium carbonate is a mild and inexpensive base, making this protocol suitable for large-scale synthesis.[4]
Acetonitrile is a polar aprotic solvent that facilitates the Sₙ2 reaction.
Heating can be necessary for less reactive alkylating agents.
Caption: Workflow for N-Alkylation.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed coupling of the aryl bromide with a boronic acid to form a biaryl linkage.[31]
Triphenylphosphine (PPh₃) or other suitable ligand
Potassium carbonate (K₂CO₃) or another suitable base
1,4-Dioxane and Water (solvent mixture)
Ethyl acetate (EtOAc)
Saturated aqueous ammonium chloride (NH₄Cl)
Brine
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
In a Schlenk flask, combine the N-protected 2-(4-bromo-3-fluorophenyl)-1H-imidazole (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.10 equivalents).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with saturated aqueous ammonium chloride and then brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
Purify the product by column chromatography.
Causality and Insights:
Protection of the imidazole N-H is often necessary to prevent side reactions and catalyst deactivation.
The choice of ligand is crucial for the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often improve reaction rates and yields.[22]
The base is required to activate the boronic acid for transmetalation.[15]
Parameter
Condition 1
Condition 2
Condition 3
Catalyst
Pd(PPh₃)₄
Pd(OAc)₂/SPhos
PdCl₂(dppf)
Base
K₂CO₃
Cs₂CO₃
K₃PO₄
Solvent
Dioxane/H₂O
Toluene/H₂O
THF/H₂O
Temperature
100 °C
80 °C
110 °C
Typical Yield
75-90%
85-98%
80-95%
Caption: Representative conditions for Suzuki-Miyaura coupling.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol outlines a modern, copper-free method for the coupling of the aryl bromide with a terminal alkyne, which can be advantageous in avoiding the homocoupling of the alkyne (Glaser coupling).[16][17][19]
To a Schlenk tube, add the N-protected 2-(4-bromo-3-fluorophenyl)-1H-imidazole (1.0 equivalent), sodium carbonate (2.0 equivalents), (AllylPdCl)₂ (0.02 equivalents), and P(t-Bu)₃ (0.08 equivalents).
Evacuate and backfill with an inert gas three times.
Add anhydrous DMF, followed by the terminal alkyne (1.2 equivalents).
Stir the reaction at room temperature until completion (monitor by TLC).
Quench the reaction with water and extract with diethyl ether.
Wash the combined organic layers with water and brine.
Dry over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography.
Causality and Insights:
The use of a bulky and electron-rich phosphine ligand like P(t-Bu)₃ is key to activating the palladium catalyst for the copper-free pathway.[16]
This room-temperature protocol is mild and tolerates a wide range of functional groups.[17]
The absence of copper simplifies the workup and purification process.
Conclusion
The 2-(4-bromo-3-fluorophenyl)-1H-imidazole scaffold is a highly versatile platform for the development of novel chemical entities. By strategically employing the functionalization techniques outlined in this guide—N-alkylation/arylation, C-H activation, and a variety of palladium-catalyzed cross-coupling reactions—researchers can efficiently generate diverse libraries of compounds with tailored physicochemical and pharmacological properties. The detailed protocols and mechanistic insights provided herein are intended to empower scientists in their drug discovery endeavors, facilitating the rational design and synthesis of the next generation of imidazole-based therapeutics.
References
Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline is an efficient ligand for the mild, copper-catalyzed N-arylation of imidazole with aryl iodides and bromides. Organic Letters, 8(13), 2779–2782. [Link]
Boge, T. C., & Panek, J. S. (1984). Palladium(0) catalyzed cross-coupling of 4-arylpyridines. Synthesis of the lavendamycin CDE ring system. Tetrahedron Letters, 25(28), 2971-2974.
Buchwald, S. L. (2010, October 6). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
Chatani, N., Miura, M., & Murai, T. (Eds.). (2021). Catalytic C-H Activation. Chemistry Letters. [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium-and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086.
Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
Fors, B. P., & Buchwald, S. L. (2010). A General Solution for the Suzuki-Miyaura Cross-Coupling of Aryl Halides with Alkylboranes. Journal of the American Chemical Society, 132(45), 15914–15917.
Gelman, D., & Buchwald, S. L. (2003). Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Is Not Necessary.
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
Hundertmark, T., Littke, A. F., Buchwald, S. L., & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Organic Letters, 2(12), 1729–1731.
Kantam, M. L., Venkanna, G. T., Sridhar, C., Sreedhar, B., & Choudary, B. M. (2006). N-Arylation of Imidazoles and Amines with Arylboronic Acids Catalyzed by Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry, 71(25), 9522–9524.
Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalysed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
Li, J. J. (2003). Name Reactions (2nd ed.). Springer-Verlag.
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3793–3796.
Muto, K., Hatakeyama, T., Yamaguchi, J., & Itami, K. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6(12), 6792–6798.
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 15, 2026, from [Link]
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(9), 3085–3092.
Shen, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient, and General Precatalyst for the Suzuki−Miyaura Coupling of Aryl Chlorides. Organic Letters, 10(18), 4109–4112.
Takagi, K. (1988). Nickel-catalyzed cyanation of aryl halides. Chemistry Letters, 17(10), 1691-1694.
Verma, A. K., Singh, J., & Sankar, M. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 25(22), 5356.
Wikipedia. (2024, January 26). Buchwald–Hartwig amination. [Link]
Wolfe, J. P., Wagaw, S., Marcoux, J.-F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805–818.
Yang, C., & Williams, J. M. (2004). Palladium-Catalyzed Cyanation of Aryl Bromides Promoted by Low-Level Organotin Compounds. Organic Letters, 6(17), 2837–2840.
Ye, M., & Hartwig, J. F. (2012). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Journal of the American Chemical Society, 134(4), 2114–2117.
Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular C−O Bond Formation. Journal of the American Chemical Society, 124(7), 1162–1163.
Application Notes and Protocols: 2-(4-Bromo-3-fluorophenyl)-1H-imidazole in the Design and Synthesis of Functional Metal-Organic Frameworks
Introduction: The Strategic Role of Halogenated Imidazole Ligands in MOF Chemistry Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Halogenated Imidazole Ligands in MOF Chemistry
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, sensing, and drug delivery.[1][2] The rational design of MOFs, which are composed of metal ions or clusters linked by organic ligands, allows for fine-tuning of their structural and chemical properties.[3] The choice of the organic linker is paramount in dictating the final properties of the MOF.
Imidazole-based ligands are of particular interest due to their robust coordination chemistry and the ability of the imidazole ring to participate in various non-covalent interactions, such as hydrogen bonding.[1][4] Furthermore, the functionalization of these ligands provides a powerful tool to modulate the properties of the resulting MOFs. Halogenation of the organic linkers is a particularly effective strategy to enhance the performance of MOFs. The introduction of halogen atoms, such as bromine and fluorine, can increase the rigidity of the framework, introduce permanent dipoles for selective adsorption, and create unique active sites for catalysis.[4][5]
This application note details the use of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole as a promising, yet underexplored, ligand for the synthesis of novel, functional MOFs. The presence of both a bromo and a fluoro substituent on the phenyl ring offers a unique combination of steric and electronic effects that can be leveraged to create MOFs with tailored properties. We provide a proposed synthetic route for the ligand, detailed protocols for the synthesis of a representative MOF, comprehensive characterization methodologies, and a discussion of potential applications.
Synthesis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole: A Proposed Route
While a direct, optimized synthesis for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is not extensively reported, a plausible and efficient route can be adapted from established methods for the synthesis of 2-aryl-imidazoles.[6][7] The following protocol is a representative example based on the condensation of an amidine with an α-haloketone.
Technical Support Center: Recrystallization Guide for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Case ID: REC-IMD-BF-001 Status: Active Subject: Solvent Selection & Troubleshooting for Purification of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole Assigned Specialist: Senior Application Scientist, Process Chemistry Divisio...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: REC-IMD-BF-001
Status: Active
Subject: Solvent Selection & Troubleshooting for Purification of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary & Molecule Profiling
You are encountering difficulties in the purification of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole . This is a critical intermediate often used in the synthesis of p38 MAP kinase inhibitors and BRAF inhibitors.[2]
Successful recrystallization requires understanding the "Push-Pull" nature of this molecule:
The "Pull" (Polarity): The imidazole ring is amphoteric (pKa ~7.0 for conjugate acid) and capable of strong hydrogen bonding (donor and acceptor).[2] It drives solubility in alcohols and aqueous acids.[2]
The "Push" (Lipophilicity): The 4-bromo-3-fluorophenyl moiety is highly lipophilic and electron-withdrawing.[1][2] This reduces the basicity of the imidazole nitrogen compared to unsubstituted 2-phenylimidazole and decreases water solubility.[1][2]
Core Challenge: The molecule tends to "oil out" (liquid-liquid phase separation) rather than crystallize because the melting point is often suppressed by impurities (unreacted aldehyde or glyoxal oligomers), and the lipophilic tail resists orderly packing in highly polar solvents.[2]
Recommended Solvent Systems
Based on the structural properties and standard industrial protocols for 2-arylimidazoles, the following solvent systems are validated.
Primary Recommendation: Binary Solvent Systems
System
Ratio (v/v)
Role
Best For...
Ethanol / Water
4:1 to 1:1
Solvent: Ethanol (dissolves imidazole)Anti-solvent: Water (forces precipitation via hydrophobic effect)
General Purification. Excellent for removing inorganic salts (from cyclization) and highly polar glyoxal byproducts.[1][2]
Dissolve crude solid in 1N HCl (Molecule forms water-soluble hydrochloride salt).[1][2]
Filter to remove insoluble non-basic impurities (e.g., bis-aldehyde condensation products).[1][2]
Slowly neutralize filtrate with 2N NaOH or NH₄OH to pH 9-10.
Collect the precipitate and then recrystallize using the systems above.
Troubleshooting Guide (FAQ)
Q1: The solution turns milky/cloudy, but then an oil settles at the bottom instead of crystals. (Oiling Out)
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the metastable limit is exceeded at a temperature where the "oil" phase is more stable than the crystal.[2]
Corrective Action:
Re-heat the mixture until the oil redissolves.
Add Seed Crystals: This is critical. Add 0.1% pure seed crystals at 5-10°C below the dissolution temperature.
Reduce Anti-solvent: You may be adding water/heptane too fast.[1][2] Add it dropwise.
Switch Solvent: If using EtOH/Water, switch to IPA/Water . The lower polarity of IPA often stabilizes the intermediate transition state better than Ethanol.[2]
Q2: My yield is low (<50%), but the mother liquor is still dark.
Diagnosis: The solubility of the fluorinated imidazole is higher than expected in the cold solvent due to the fluorine atom's effect on lattice energy.[2]
Corrective Action:
Cool Lower: Cool the flask to 0°C or -10°C for at least 4 hours.
Concentrate First: Evaporate the solvent to 50% volume before cooling.
Salting Out: If using an aqueous system, add a small amount of NaCl to the mother liquor to drive precipitation (common technique for imidazoles).[2]
Q3: The crystals are colored (yellow/brown) instead of off-white.
Diagnosis: Trapped oligomeric glyoxal or oxidation products (azo-linkages).[1][2]
Corrective Action:
Charcoal Treatment: Dissolve in hot Ethanol.[1][2] Add activated carbon (5 wt%). Stir for 15 mins. Filter hot through Celite.[1][2] Then add the anti-solvent (Water).[2]
Wash Step: Wash the filter cake with cold Toluene (if using non-polar system) or cold Water (if using alcohol system).[2]
Step-by-Step Protocol: The "Self-Validating" Workflow
This protocol includes checkpoints to ensure you do not waste material.
No: Add Ethanol in 5 mL increments until dissolved. If >60 mL is required, insoluble impurities are present.[2] Filter hot.
Nucleation Setup:
Remove from heat.[1][2][3] Let cool naturally to ~60°C.
Optional: If solution is dark, perform charcoal treatment here.[2]
Anti-Solvent Addition (Checkpoint B):
While stirring moderately, add Water dropwise.
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[2] Do not add more yet.
Crystallization:
Re-heat slightly to clarify the solution (dissolve the turbidity).[2]
Allow to cool slowly to room temperature (20-25°C) over 2 hours.
Validation: Observe for crystals.[1][2][3][4][5][6][7] If oil forms, reheat and add a seed crystal.[2]
Finishing:
Once thick slurry forms, cool to 0-5°C (ice bath) for 1 hour.
Filter under vacuum.[1][2] Wash cake with cold Ethanol/Water (1:1) .
Dry in vacuum oven at 45°C.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for solvent selection based on your specific impurity profile.
Caption: Decision tree for selecting the optimal purification path based on impurity profile.
References
Organic Syntheses Procedure for 2-Arylimidazoles
Li, B., et al. "4-(4-Methoxyphenyl)-2-phenyl-1H-imidazole."[1][2][8] Organic Syntheses, Coll.[2][8] Vol. 10, p. 507 (2004).[2] (Demonstrates general purification of 2-arylimidazoles via THF/Water or Ethanol systems).
Krell, C. M., et al. "Preparation of and formulation comprising a MEK inhibitor."[2] U.S. Patent 9,980,944.[1][2] (Describes crystallization of halogenated phenyl-imidazole intermediates from ethanol/water mixtures).
Patent: Benzoxazepin Compounds Synthesis
"Intermediates for the synthesis of benzoxazepin compounds."[2] EP 3 845 540 A1.[1][2] (Explicitly mentions crystallization of 2-(4-bromo-2-fluorophenyl)imidazole derivatives from ethanol and water).
General Solubility Data for Imidazoles
Emel'yanenko, V. N., et al. "Solubility and thermodynamics of solution of some imidazoles."[2] Journal of Chemical Thermodynamics, 2017.[2] (Provides thermodynamic basis for solubility in alcoholic solvents).[1][2]
A Senior Application Scientist's Guide to the ¹⁹F NMR Spectroscopic Analysis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise characterization of novel fluorinated compounds is a critical step in the pipeline. The fluorine atom, a bioisostere for the hydrogen atom,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise characterization of novel fluorinated compounds is a critical step in the pipeline. The fluorine atom, a bioisostere for the hydrogen atom, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and broad chemical shift dispersion, offering a powerful lens into the electronic environment of the fluorine nucleus.[2][3]
This guide provides a comprehensive analysis of the expected ¹⁹F NMR spectroscopic data for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide will employ a comparative approach. We will leverage established principles of ¹⁹F NMR, analyze data from structurally analogous compounds, and discuss the utility of computational prediction methods to provide a robust framework for its characterization.
The Foundational Principles of ¹⁹F NMR Spectroscopy
Fluorine-19 is an ideal nucleus for NMR studies due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[2] The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups lead to increased shielding and an upfield shift (lower ppm values).[2] This sensitivity results in a very wide chemical shift range, typically spanning over 800 ppm, which minimizes signal overlap and simplifies spectral interpretation.[1][3]
Predicted ¹⁹F NMR Spectrum of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole: A Virtual Analysis
To predict the ¹⁹F NMR spectrum of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, we must consider the electronic effects of the substituents on the fluorophenyl ring. The fluorine atom is positioned at C3, with a bromine atom at C4 and an imidazole ring at C2.
Expected Chemical Shift (δ):
The chemical shift of the fluorine atom will be influenced by the following factors:
The Phenyl Ring: A fluorine atom directly attached to a benzene ring typically resonates in the range of -100 to -140 ppm relative to CFCl₃.[4]
The Bromine Atom: Bromine is an electronegative atom and an ortho/para-directing deactivator in electrophilic aromatic substitution. Its primary influence on the ¹⁹F chemical shift will be through-bond inductive effects.
The Imidazole Ring: The 1H-imidazole ring connected at the C2 position is a complex substituent. It can act as both a π-electron-withdrawing and σ-electron-withdrawing group, depending on the specific resonance and inductive effects.
Considering these substituents, the fluorine atom at the C3 position is expected to be deshielded. The bromine at C4 will have a moderate deshielding effect. The imidazole ring at C2, being electron-withdrawing, will also contribute to a downfield shift. Therefore, we can predict the ¹⁹F chemical shift for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole to be in the downfield region of the typical range for fluorobenzene derivatives.
Expected Coupling Constants (J):
The fluorine nucleus will couple with neighboring protons, resulting in characteristic splitting patterns:
³J(H-F) Coupling: Coupling to the proton at C2 of the phenyl ring (ortho coupling) is expected to be in the range of 8-10 Hz.
⁴J(H-F) Coupling: Coupling to the proton at C6 of the phenyl ring (meta coupling) will be smaller, typically around 5-7 Hz.
⁵J(H-F) Coupling: Coupling to the proton at C5 of the phenyl ring (para coupling) is generally the smallest, around 2-3 Hz.
The resulting signal in the ¹⁹F NMR spectrum is anticipated to be a doublet of doublets of doublets (ddd).
Comparative Analysis with Structurally Related Compounds
To refine our prediction, we can compare the expected spectrum with experimental data from simpler, structurally related molecules.
The combined electron-withdrawing effects of the bromine and imidazole are expected to result in a downfield shift compared to fluorobenzene.
This comparative table illustrates how substituents influence the ¹⁹F chemical shift. The electron-withdrawing nature of the bromine atom and the imidazole ring in the target molecule would likely shift the fluorine resonance downfield relative to fluorobenzene.
The Power of Computational Prediction in ¹⁹F NMR
In the absence of experimental data, computational methods, particularly Density Functional Theory (DFT), have become invaluable for predicting ¹⁹F NMR chemical shifts.[6][7][8] These methods calculate the magnetic shielding tensor of the nucleus, which can be converted to a chemical shift.
Scaling factors can be applied to computationally derived values to improve their correlation with experimental data.[6][7] This in silico approach allows for the rapid screening of potential structures and can aid in the interpretation of complex experimental spectra.
Standard Operating Protocol for ¹⁹F NMR Data Acquisition
For the experimental characterization of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, the following protocol is recommended:
1. Sample Preparation:
Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Add a small amount of an internal reference standard, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.72 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[5] Trichlorofluoromethane (CFCl₃) is the primary reference (δ = 0.00 ppm), but its volatility and environmental concerns have led to the use of secondary standards.[5]
2. NMR Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
Lock the spectrometer to the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
Spectral Width: Set a wide spectral width (e.g., 200-250 ppm) to ensure all fluorine signals are captured.[1]
Acquisition Time: Typically 1-2 seconds.
Relaxation Delay: A delay of 1-2 seconds is usually adequate.
Number of Scans: Depending on the sample concentration, 16 to 64 scans should provide a good signal-to-noise ratio.
Decoupling: Acquire both proton-coupled and proton-decoupled spectra. The decoupled spectrum will show singlets for each unique fluorine environment, while the coupled spectrum will reveal the J-coupling patterns.[9]
4. Data Processing:
Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum.
Reference the spectrum to the internal standard.
Integrate the signals to determine the relative number of fluorine atoms in each environment.
Conclusion
References
Bagno, A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry, 83(5), 2891-2902. Available at: [Link]
Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 112(3), 1839–1862. Available at: [Link]
Dalvit, C., & Vulpetti, A. (2019). Predicting the Binding Mode of Fluorinated Ligands from 19F NMR Chemical Shifts. Angewandte Chemie International Edition, 58(28), 9478-9482. Available at: [Link]
ACS Figshare. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Available at: [Link]
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Available at: [Link]
Royal Society of Chemistry. (2020). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Physical Chemistry Chemical Physics, 22(34), 19059-19068. Available at: [Link]
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Available at: [Link]
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]
Gerig, J. T. (n.d.). Fluorine NMR. Concepts in Magnetic Resonance. Available at: [Link]
National Institutes of Health. (1998). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 64(1), 188-194. Available at: [Link]
University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]
Nature. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 1(1), 1-9. Available at: [Link]
Technical Comparison Guide: FTIR Spectrum Analysis of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Executive Summary 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a critical pharmacophore scaffold, often utilized in the development of p38 MAP kinase inhibitors and other heterocyclic therapeutics. Its structural integrity...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a critical pharmacophore scaffold, often utilized in the development of p38 MAP kinase inhibitors and other heterocyclic therapeutics. Its structural integrity relies on the precise arrangement of the imidazole ring and the di-halogenated phenyl group.
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectrum for this compound.[1] Unlike standard spectral libraries, this document focuses on comparative validation —benchmarking FTIR performance against alternative analytical methods (Raman, NMR) and differentiating the target molecule from structural analogs and synthetic precursors.
Key Analytical Value:
Fingerprint Verification: Confirmation of the 1,2,4-substituted phenyl ring pattern.
Functional Group Monitor: Validation of the imidazole ring formation (C=N, N-H) and halogen integrity (C-F, C-Br).
Experimental Protocol: Solid-State Analysis
To ensure reproducible spectral data, the following protocol is recommended. This method minimizes polymorphic interference and hygroscopic broadening.
Method Selection: ATR vs. KBr Pellet
Feature
Attenuated Total Reflectance (ATR)
KBr Pellet Transmission
Sample Prep
Minimal; direct compression of solid.
Grinding with KBr (1:100 ratio); pressing at 10 tons.
Resolution
Moderate; path length is wavelength-dependent.
High; constant path length.
Suitability
Recommended for Routine QC. Rapid, non-destructive.
Recommended for Structural Elucidation. Better visibility of weak overtone bands.
Critical Risk
Poor contact with hard crystals yields noisy spectra.
Hygroscopic KBr can introduce water bands (3400 cm⁻¹), masking N-H.
Workflow Visualization
Figure 1: Optimized workflow for solid-state FTIR analysis of imidazole derivatives.
Spectral Analysis & Assignments
The spectrum of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is characterized by the interplay between the electron-rich imidazole ring and the electron-withdrawing halogen substituents.
Characteristic Band Assignments
Note: Values are derived from validated analog data (2-phenylimidazole, aryl fluorides/bromides).
Functional Group
Mode of Vibration
Frequency Range (cm⁻¹)
Diagnostic Notes
Imidazole N-H
Stretching ()
2600 – 3200
Broad, multi-band region due to strong intermolecular hydrogen bonding (dimers/oligomers).
Aromatic C-H
Stretching ()
3000 – 3100
Weak, sharp shoulder on the N-H band.
Imidazole Ring
C=N / C=C Stretch
1580 – 1610
Strong characteristic band; confirms imidazole ring closure.
Phenyl Ring
C=C Skeletal Vib.
1450 – 1550
Multiple bands; intensity enhanced by halogen substitution.
Aryl C-F
C-F Stretching
1200 – 1280
Very strong band. Often split due to coupling with ring vibrations.
Aryl C-Br
C-Br Stretching
500 – 650
Moderate/Strong. Found in the "fingerprint" region; position sensitive to ring substitution pattern.
Substitution Pattern
C-H Out-of-Plane Bend
800 – 900
Diagnostic for 1,2,4-trisubstituted benzene (isolated H vs adjacent H).
Detailed Band Interpretation
The Halogen Fingerprint:
The C-F stretch is the most dominant feature in the 1200–1300 cm⁻¹ region. The fluorine atom at the meta position (relative to the imidazole) induces a dipole change that intensifies ring vibrations.
The C-Br stretch appears at lower frequencies (far-IR edge). In 4-bromo-substituted aromatics, this band typically manifests near 1070 cm⁻¹ (in-plane bend) and 600–700 cm⁻¹ (stretch).
Imidazole Tautomerism:
The broad N-H band (2600–3200 cm⁻¹) is indicative of the 1H-imidazole tautomer participating in hydrogen bonding. In dilute solution (non-polar solvent), this would shift to a sharp peak ~3450 cm⁻¹.
Comparative Analysis: Performance vs. Alternatives
Comparison 1: FTIR vs. Raman Spectroscopy
For this specific molecule, FTIR and Raman provide complementary data.[2][3][4][5] While FTIR is superior for the polar imidazole ring, Raman excels at detecting the non-polarizable halogen bonds.
Feature
FTIR Spectroscopy
Raman Spectroscopy
Verdict for this Molecule
C-F Detection
Excellent. High dipole change yields strong peaks (1200-1280 cm⁻¹).
Poor. C-F bond is not very polarizable; weak signal.
Use FTIR to confirm Fluorine presence.
C-Br Detection
Moderate. Bands often obscured in the fingerprint region (<700 cm⁻¹).
Excellent. Heavy atom vibration yields strong, sharp Raman lines (<600 cm⁻¹).
Use Raman for definitive Bromine confirmation.
Polymorph ID
Good. Sensitive to H-bonding networks (N-H region).
Comparison 2: Differentiating from Synthetic Precursors
A common synthesis route involves the condensation of 4-bromo-3-fluorobenzaldehyde with glyoxal/ammonia or a diamine. FTIR is a rapid "Go/No-Go" gate for reaction completion.
Spectral Region
Starting Material (Aldehyde)
Product (Imidazole)
Process Control Logic
1680–1720 cm⁻¹
Strong C=O Stretch (Carbonyl)
Absent
Disappearance of C=O confirms aldehyde consumption.
3200–3400 cm⁻¹
Absent (or weak overtone)
Broad N-H Stretch
Appearance confirms imidazole ring formation.
1590–1610 cm⁻¹
Weak/Moderate (Aromatic C=C)
Strong C=N Stretch
Confirms heterocyclic ring closure.
Decision Logic for Analysis
Figure 2: Analytical decision matrix for characterization.
References
Vertex AI Search. (2025). Search Results for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole FTIR spectrum. 6[1]
Royal Society of Chemistry. (n.d.). 13C NMR and IR Spectrum of 2,4,5-triphenyl-1H-imidazole derivatives. Retrieved from 6
Spectroscopy Online. (2023). Halogenated Organic Compounds and Their Infrared Spectra. Retrieved from 7
Gateway Analytical. (2021). Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. Retrieved from 3
National Institute of Standards and Technology (NIST). (n.d.). 1H-Imidazole IR Spectrum. Retrieved from 8
A Researcher's Guide to the Precise Melting Point Determination of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a compound is a fundamental physical property that serves as a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. The melting point of a compound is a fundamental physical property that serves as a crucial indicator of purity and identity.[1][2] For a newly synthesized molecule such as 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, establishing an accurate and reproducible melting point is a critical first step in its journey from the laboratory to potential clinical applications. This guide provides an in-depth comparison of methodologies for determining the melting point of this compound, grounded in scientific principles and practical laboratory insights.
The Significance of an Accurate Melting Point
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[3][4] For a pure crystalline solid, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression of the melting point and a broadening of the melting range.[1][2][5][6] Therefore, an accurate melting point determination is not merely a routine measurement but a powerful analytical tool for:
Purity Assessment: A sharp and consistent melting point is a strong indicator of a pure substance.[1][7]
Quality Control: Ensuring batch-to-batch consistency in the synthesis of active pharmaceutical ingredients (APIs).[7]
Material Characterization: Providing a key data point for the comprehensive physicochemical profile of a new compound.[7]
Recommended Primary Method: Digital Capillary Melting Point Determination
For routine analysis and initial characterization of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, the digital capillary melting point apparatus is the recommended method due to its balance of accuracy, ease of use, and sample efficiency. Modern digital instruments offer significant advantages over traditional oil bath methods by providing uniform heat distribution and eliminating the hazards associated with heated oils.[8]
Experimental Protocol:
1. Sample Preparation: The Foundation of Accuracy
Careless sample preparation is a leading cause of inaccurate results.[3]
Drying: Ensure the sample of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is completely dry, as residual solvent can act as an impurity.[3][4][9] Drying in a vacuum desiccator is recommended.[10]
Pulverization: The sample must be a fine, homogeneous powder to ensure efficient and uniform heat transfer within the capillary tube.[4][8][11][12] Grind the crystalline sample gently using a mortar and pestle.
Capillary Loading:
Press the open end of a thin-walled capillary tube into the powdered sample.[8][9][12]
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[8][9][11][12] A long, narrow tube can be used to drop the capillary through, allowing it to bounce and pack the solid tightly.[9]
The packed sample height should be between 2-3 mm.[8][11] Too much sample can lead to a broad melting range.[8]
2. Instrument Setup and Measurement
Calibration: The accuracy of the apparatus is paramount. Routine calibration of the instrument's temperature scale against certified melting point standards is essential.[1][3]
Initial Rapid Determination: To save time, a preliminary rapid heating can be performed to determine an approximate melting point.[6]
Precise Measurement:
Insert the packed capillary tube into the heating block of the apparatus.[5][8][9]
Set the initial temperature to approximately 20°C below the anticipated melting point.[8]
The heating rate is a critical parameter.[1][3] Heat at a slow, controlled rate, typically 1-2°C per minute, as the melting point is approached.[5][11] A fast heating rate can lead to thermal lag and an artificially elevated observed melting point.
Observe the sample through the magnified viewing lens.[8]
Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting).[2][11][12] This provides the melting point range.
Perform the determination in at least duplicate to ensure reproducibility.
Workflow for Capillary Melting Point Determination
Caption: Workflow for determining the melting point of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole using a digital capillary apparatus.
Comparative Analysis of Alternative Methodologies
While the capillary method is robust, other techniques offer unique advantages, particularly in a drug development context where a deeper understanding of a compound's thermal behavior is often required.
Method
Principle
Advantages
Disadvantages
Best For
Digital Capillary Method
Visual observation of melting in a heated block.[8]
- Cost-effective- Simple and fast[3][4]- Small sample size
- Subjectivity in visual detection[3]- Less sensitive for complex thermal events
Routine QC, purity assessment, and initial characterization.[1]
Differential Scanning Calorimetry (DSC)
Measures the difference in heat flow between a sample and a reference as a function of temperature.[13][14][15][16]
- High accuracy and reproducibility[1]- Quantitative data on enthalpy of fusion- Detects other thermal events (e.g., polymorphism, glass transitions)[14][15][17]
- More expensive instrumentation- Requires more expertise for data interpretation
In-depth solid-state characterization, polymorphism studies, and formulation development.[14][17]
Hot-Stage Microscopy (HSM)
Direct microscopic observation of the sample as it is heated on a controlled stage.[7][18][19][20]
- Visual confirmation of melting and other phase transitions[17][18][20]- Useful for studying crystal morphology changes[19]- Extremely small sample size possible[17]
- Can be less quantitative than DSC- Potential for sample sublimation to affect the view
Polymorphism investigation, compatibility studies, and understanding complex melt behavior.[18][19][20]
In-Depth Look at Advanced Techniques
Differential Scanning Calorimetry (DSC)
DSC is the gold standard for thermal analysis in the pharmaceutical industry.[17] It provides a highly precise measurement of the melting point by detecting the heat absorbed by the sample during the phase transition.[14][21] The resulting thermogram shows a peak, with the onset temperature often corresponding to the melting point. DSC is invaluable for studying polymorphism, the ability of a compound to exist in different crystal forms, which can have significant implications for a drug's stability, solubility, and bioavailability.[17]
Hot-Stage Microscopy (HSM)
HSM offers the unique advantage of visualizing the melting process in real-time.[7][18][19] This can be particularly insightful for 2-(4-Bromo-3-fluorophenyl)-1H-imidazole if it exhibits complex thermal behavior, such as decomposition, sublimation, or polymorphic transformations prior to melting.[20] Observing changes in crystal shape, color, or the appearance of droplets can provide invaluable qualitative information that complements the quantitative data from DSC.[19] Combining DSC and HSM allows for the simultaneous measurement of heat flow and visual observation, providing a comprehensive understanding of the material's thermal properties.[17]
Conclusion
For the initial characterization of 2-(4-Bromo-3-fluorophenyl)-1H-imidazole, a meticulously performed digital capillary melting point determination provides a reliable and accurate assessment of its purity and identity. As the compound progresses through the drug development pipeline, employing advanced techniques such as Differential Scanning Calorimetry and Hot-Stage Microscopy will be crucial for a comprehensive solid-state characterization. By understanding the principles and applying the appropriate methodology, researchers can ensure the integrity and quality of their data, laying a solid foundation for subsequent development activities.
References
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]
Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]
Hot Stage Microscopy. (n.d.). Nishka Research. Retrieved from [Link]
Melting Point Apparatus Guidelines. (2010, May 3). University of Houston. Retrieved from [Link]
Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. Retrieved from [Link]
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
Hot Stage Microscopy. (2023, May 11). Linkam Scientific. Retrieved from [Link]
Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. Retrieved from [Link]
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]
DSC hot stage microscopy. (2024, February 8). Improved Pharma. Retrieved from [Link]
Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review. Retrieved from [Link]
Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved from [Link]
Hot stage microscopy and its applications in pharmaceutical characterization. (2020, June 16). National Center for Biotechnology Information. Retrieved from [Link]
Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]
Melting Point and Thermometer Calibration. (n.d.). University of the West Indies. Retrieved from [Link]
Video: Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE. Retrieved from [Link]
Melting Point Determination. (n.d.). Analytical Testing Labs. Retrieved from [Link]
Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]
DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo. Retrieved from [Link]
Melting point determination. (n.d.). SSERC. Retrieved from [Link]
DSC Analysis Guide: Thermal Testing Insights. (2025, May 19). Torontech. Retrieved from [Link]
2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a halogenated heterocyclic building block commonly used in kinase inhibitor development. Its disposal requires strict segregation from standard organic waste streams due to the presence of both Bromine (Br) and Fluorine (F) atoms.
Immediate Hazard Profile:
Chemical Class: Halogenated Heterocycle.
Critical Hazard:Serious Eye Damage (Category 1). Imidazole derivatives are often corrosive to ocular tissue. Inhalation of dust may cause respiratory tract irritation.
Environmental Fate: Halogenated aromatics are persistent; improper incineration releases corrosive hydrogen bromide (HBr) and hydrogen fluoride (HF) gases.
Pre-Disposal Characterization & Segregation
Before removing the vessel from the fume hood, you must characterize the waste state.[1] This determines the regulatory pathway (RCRA) and the physical disposal container.
Waste Stream Decision Matrix
Parameter
Specification
Action
Physical State
Solid (Powder/Crystals)
Use Wide-Mouth HDPE Jar.
Physical State
Solution (in DMSO/MeOH)
Use Narrow-Mouth HDPE/Glass Bottle.
Halogen Content
YES (Br, F)
MANDATORY SEGREGATION. Do not mix with non-halogenated solvents (e.g., Acetone, Hexane) unless unavoidable.[1]
pH Sensitivity
Basic (Imidazole ring)
DO NOT MIX with strong acids or acid chlorides (Exothermic reaction/spattering risk).
Visual Logic: Segregation Workflow
Figure 1: Decision logic for segregating halogenated imidazole waste. Note that the presence of the solute overrides the classification of the solvent.[1]
Operational Disposal Protocol
Follow this protocol to transfer waste from the bench to the Satellite Accumulation Area (SAA).
Step 1: Preparation & PPE
PPE: Nitrile gloves (double-gloved recommended for halogenated aromatics), safety goggles (ANSI Z87.1), and lab coat.[1]
Ventilation: Perform all transfers inside a certified chemical fume hood.[3]
Solids: Use a disposable spatula or powder funnel to transfer solids. Do not generate dust.[3][4][5][6][7][8][9] If dust is visible, dampen slightly with a compatible solvent (e.g., methanol) before transfer.[1]
Liquids: Use a funnel to prevent drips on the bottle threads.
Wipe Down: Wipe the exterior of the waste container and the funnel with a paper towel dampened with ethanol. Dispose of this wipe in the Solid Halogenated Waste container.
Step 4: Secondary Containment
Place the sealed waste container into a secondary containment tray (polypropylene) in the SAA. This tray must be separate from Acid Waste streams.[3]
Emergency Contingencies
Scenario
Immediate Action
Mitigation Logic
Solid Spill (Bench)
Cover with wet paper towels to prevent dust. Scoop into bag.
Prevents inhalation of brominated dust.
Skin Contact
Wash with soap/water for 15 min.[5] Do NOT use ethanol.
Ethanol can enhance skin absorption of halogenated aromatics.
Eye Contact
Flush for 15 min. Seek medical attention immediately.
Imidazoles can cause irreversible corneal damage (Category 1).
Final Destruction Pathway
As a researcher, your responsibility ends at the SAA pickup.[1] However, understanding the downstream process ensures you classify correctly.[1]
Requirement: The facility must be equipped with wet scrubbers .
Mechanism:
Why Segregation Matters: The presence of Br and F generates acidic gases (HBr, HF).[1] If this is mislabeled as "Non-Halogenated," it might be sent to a fuel-blending facility lacking scrubbers, causing illegal release of acid gas and potential equipment corrosion.[1]
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Imidazole Derivatives. PubChem. [Link]1]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. EPA.gov. [Link]1]
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS.org. [Link]1]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. OSHA.gov. [Link]1]
Personal Protective Equipment & Handling Guide: 2-(4-Bromo-3-fluorophenyl)-1H-imidazole
Executive Safety Summary 2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis). While specific toxicological data for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
2-(4-Bromo-3-fluorophenyl)-1H-imidazole is a halogenated heterocyclic building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis).
While specific toxicological data for this exact derivative may be limited in public repositories, its structural pharmacophore (imidazole core fused with a halogenated phenyl ring) mandates that it be treated with Occupational Exposure Band (OEB) 3 protocols.
Critical Hazards:
Corrosivity/Irritation: Imidazole derivatives are often corrosive (Skin Corr.[1][2] 1C) or severe irritants to mucous membranes.[1][2][3]
Reproductive Toxicity: The imidazole moiety is associated with reproductive toxicity (H360: May damage fertility or the unborn child).[1][2]
Sensitization: Halogenated aromatics can act as skin sensitizers.
Hazard Identification & Risk Assessment
Do not rely solely on the absence of specific data. Use the Precautionary Principle .
Glove Protocol: Double-gloving is mandatory due to the halogenated nature of the compound, which can increase permeation rates in organic solvents.
Inner Layer: Nitrile (4 mil).
Outer Layer: Nitrile (4-8 mil) or Neoprene (if handling with halogenated solvents like DCM).
Technique: Inspect for pinholes. Change outer gloves immediately upon contamination.
Body: Chemical-resistant lab coat (buttoned to neck). For scale-up (>10g), wear Tyvek sleeves or a full Tyvek suit to prevent dust accumulation on street clothes.
Standard: Chemical Safety Goggles (indirect venting). Safety glasses are insufficient for powders classified as H314/H318 (Corrosive/Eye Damage) because fine dust can bypass side shields.
Operational Protocols
Workflow Visualization
The following diagram outlines the decision logic for handling this compound safely.
Caption: Operational workflow emphasizing the distinction between solid and solution handling to minimize dust exposure.
Step-by-Step Handling Guide
1. Preparation
Verify fume hood face velocity is 80–100 fpm.
Place an absorbent pad (benchkote) in the hood to capture minor spills.
Static Control: Imidazole derivatives are often fluffy, electrostatic solids. Use an ionizing fan or anti-static gun on the spatula and weighing boat to prevent "flying" powder.
2. Weighing & Transfer
Never weigh this compound on an open bench.
Use a disposable weighing boat.
After transfer, wipe the spatula with a Kimwipe soaked in methanol inside the hood before removing it.
Dispose of the Kimwipe as solid hazardous waste immediately.
3. Reaction Setup
If dissolving in halogenated solvents (DCM, Chloroform), be aware that these solvents permeate nitrile gloves rapidly (breakthrough < 5 mins).[8] If a splash occurs, remove gloves immediately.
Emergency Response & Disposal
Accidental Release (Spill) Logic
Caption: Decision tree for spill response based on quantity and location.
Waste Disposal
This is a Halogenated compound.[10][11] Proper segregation is vital to prevent regulatory fines and incineration issues.
Solid Waste: Collect in a container labeled "Hazardous Waste: Toxic Solid (Halogenated)."
Liquid Waste: Dispose of mother liquors in the Halogenated Organic Solvents carboy.
Note: Do not mix with acidic waste streams if possible, as imidazoles are basic and exothermic neutralization may occur.
Contaminated PPE: Gloves and weighing boats must be treated as hazardous solid waste, not regular trash.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
PubChem. (n.d.). Imidazole Compound Summary (Safety & Hazards). National Library of Medicine. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][8]